molecular formula C19H21N3O B14611601 N,N-Dimethyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide CAS No. 57614-56-9

N,N-Dimethyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide

Cat. No.: B14611601
CAS No.: 57614-56-9
M. Wt: 307.4 g/mol
InChI Key: PPJVHITXCOTRND-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-3-phenyl-1H-indazole with N,N-dimethylpropanamide in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N,N-Dimethyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenyl-1H-indazole: A precursor in the synthesis of the compound.

    N,N-Dimethylpropanamide: Another precursor used in the synthesis.

    Other Indazole Derivatives: Compounds with similar structures and biological activities.

Uniqueness

N,N-Dimethyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of the indazole core with the N,N-dimethylpropanamide moiety makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57614-56-9

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N,N-dimethyl-3-(5-methyl-3-phenylindazol-1-yl)propanamide

InChI

InChI=1S/C19H21N3O/c1-14-9-10-17-16(13-14)19(15-7-5-4-6-8-15)20-22(17)12-11-18(23)21(2)3/h4-10,13H,11-12H2,1-3H3

InChI Key

PPJVHITXCOTRND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2C3=CC=CC=C3)CCC(=O)N(C)C

Origin of Product

United States

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